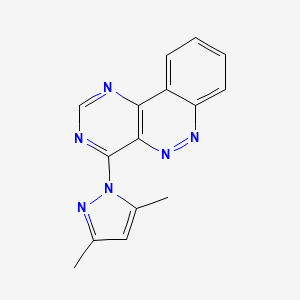
4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine and cinnoline structure. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine derivative, followed by cyclization to form the cinnoline ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for further applications .
化学反応の分析
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
科学的研究の応用
4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzonitrile
- 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzonitrile
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrimidine
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimido(5,4-c)cinnoline is unique due to its specific structural arrangement, which combines the properties of pyrazole, pyrimidine, and cinnoline rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
特性
CAS番号 |
159418-06-1 |
|---|---|
分子式 |
C15H12N6 |
分子量 |
276.30 g/mol |
IUPAC名 |
4-(3,5-dimethylpyrazol-1-yl)pyrimido[5,4-c]cinnoline |
InChI |
InChI=1S/C15H12N6/c1-9-7-10(2)21(20-9)15-14-13(16-8-17-15)11-5-3-4-6-12(11)18-19-14/h3-8H,1-2H3 |
InChIキー |
MEGGVDBHEUVHST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=NC=NC3=C2N=NC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















